N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolopyridazine core, which is a fused bicyclic structure, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridazine ring system. For example, the reaction between a hydrazine derivative and a diketone can yield the pyrazolopyridazine core under acidic or basic conditions.
Thioether Formation:
Acetamide Group Introduction: The final step involves the acylation of the amine group on the phenyl ring with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: Used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: Employed in the design of chemical tools to modulate biological processes.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-((4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide: Lacks the p-tolyl group, which may affect its binding affinity and biological activity.
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.
Uniqueness
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is unique due to its specific combination of functional groups and the pyrazolopyridazine core, which confer distinct chemical and biological properties. Its structural features allow for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-14-7-9-19(10-8-14)29-22-20(12-24-29)15(2)27-28-23(22)32-13-21(31)26-18-6-4-5-17(11-18)25-16(3)30/h4-12H,13H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUHHGNGXFLYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=CC(=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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